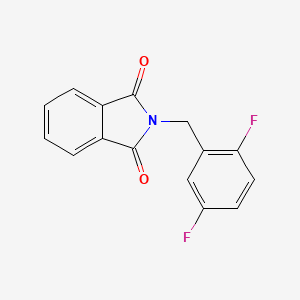

N-(2,5-Difluorobenzyl)phthalimide

Description

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPFKRRLUVOCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Potassium Phthalimide

Potassium phthalimide reacts with 2,5-difluorobenzyl halides (bromide or chloride) via an S<sub>N</sub>2 mechanism. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity. For example, a procedure adapted from Gabriel synthesis protocols involves stirring potassium phthalimide (1.2 equiv) with 2,5-difluorobenzyl bromide (1.0 equiv) in DMF at 60–80°C for 12–24 hours. The product is isolated by quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography.

Key Optimization Factors:

-

Halide Reactivity : Benzyl bromides generally outperform chlorides due to better leaving-group ability.

-

Solvent Choice : DMF accelerates the reaction by stabilizing the transition state through solvation.

-

Temperature : Elevated temperatures (80°C) reduce reaction times but may increase side products like dialkylated species.

Yields for analogous reactions range from 65% to 85%, depending on steric and electronic effects.

Two-Step, One-Pot Synthesis via Difluorocarbene Intermediates

A scalable method reported by ACS Organic Process Research & Development involves difluorocarbene generation and subsequent trapping with phthalimide. While originally designed for difluoromethylthioether synthesis, this approach can be modified for this compound.

Step 1: Synthesis of 2,5-Difluorobenzyl Halide

2,5-Difluorobenzyl alcohol is treated with hydrobromic or hydrochloric acid under reflux to form the corresponding halide. For instance, HBr (48% aqueous) and sulfuric acid as a catalyst yield 2,5-difluorobenzyl bromide in 90% purity after distillation.

Step 2: Alkylation of Potassium Phthalimide

The halide is reacted with potassium phthalimide in chloroform under argon. A representative procedure uses:

-

2,5-Difluorobenzyl bromide (650 mmol)

-

Potassium phthalimide (780 mmol, 1.2 equiv)

The mixture is filtered, and the product is recrystallized from dichloromethane/petroleum ether, yielding 76% pure this compound.

Advantages:

-

Purity : Recrystallization minimizes byproducts like unreacted phthalimide.

Copper-Catalyzed Coupling for Challenging Substrates

For less-reactive halides (e.g., chlorides), copper(I) iodide with 2,2′-bipyridine as a ligand enhances reactivity. This method, adapted from difluoromethylthiolation protocols, employs:

-

2,5-Difluorobenzyl chloride (6.0 mmol)

-

Potassium phthalimide (7.2 mmol)

-

CuI (0.3 mmol, 5 mol%)

Work-up involves extraction with diethyl ether and chromatography, yielding 70–75% product.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scale-Up Potential |

|---|---|---|---|

| Classical Gabriel | DMF, 80°C, 24 h | 65–85% | Moderate |

| Two-Step, One-Pot | CHCl<sub>3</sub>, −30°C to 23°C, 8 h | 76% | High |

| Copper-Catalyzed | Diglyme, CuI, 60°C, 15 h | 70–75% | Moderate |

Mechanistic Insights :

-

The Gabriel method relies on S<sub>N</sub>2 displacement, favoring primary benzyl halides.

-

Copper catalysis proceeds via a radical or oxidative addition mechanism, broadening substrate compatibility.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to form substituted phthalimides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Phthalic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phthalimides

Scientific Research Applications

N-(2,5-Difluorobenzyl)phthalimide has found applications in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)phthalimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Fluorine Positional Effects : The 2,5- and 2,6-difluoro isomers demonstrate how fluorine placement influences synthetic efficiency. The 2,6-isomer achieves a 95% yield under phase-transfer catalysis, suggesting steric or electronic advantages at this position . In contrast, 2,5-substitution may pose challenges in regioselectivity during synthesis.

- Substituent Type : Chlorine (e.g., 3-chloro-N-phenyl-phthalimide) and phenyl groups enhance polymer compatibility but reduce bioavailability compared to fluorine, which improves metabolic stability and membrane permeability .

- Applications: Fluorinated phthalimides are primarily intermediates for bioactive amines or agrochemicals, whereas non-fluorinated analogs (e.g., N-cyclohexylthio derivatives) serve industrial roles like vulcanization .

Physicochemical and Functional Comparisons

Fluorine vs. Chlorine Substituents:

- Lipophilicity : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing lipid solubility and oral bioavailability. For example, 2,6-difluorobenzylamine (derived from N-(2,6-difluorobenzyl)phthalimide) likely exhibits higher logP than its chloro analog .

- Metabolic Stability: C-F bonds resist oxidative metabolism, prolonging the half-life of fluorinated compounds. This property is critical in pharmaceuticals but less relevant in polymer monomers like 3-chloro-N-phenyl-phthalimide .

Positional Isomerism in Fluorinated Derivatives:

- 2,5-Difluoro vs. 2,4-Difluoro : The 2,4-difluoro substitution in diflufenican optimizes herbicidal activity by balancing lipophilicity and target binding . The 2,5-isomer’s biological profile remains unexplored but may offer distinct steric interactions.

Q & A

What are the optimal synthetic routes for preparing N-(2,5-Difluorobenzyl)phthalimide with high efficiency?

(Basic)

The Gabriel synthesis is the most efficient method for synthesizing this compound. A phase-transfer-catalyzed reaction between 2,5-difluorobenzyl chloride and phthalimide potassium salt in a biphasic solvent system (toluene/water) achieves yields up to 95% . Key parameters include:

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer agent.

- Workup : Hydrolysis with aqueous KOH under Dean-Stark conditions to remove water and prevent side reactions.

This method significantly outperforms traditional Gabriel synthesis, which lacks phase-transfer catalysts and yields ~72% in longer reaction times .

How do the fluorine substituents at the 2,5-positions influence the physicochemical and reactivity profile of this compound?

(Advanced)

The electron-withdrawing nature of fluorine atoms:

- Enhances electrophilicity at the benzylic carbon, accelerating nucleophilic substitutions (e.g., hydrolysis to 2,5-difluorobenzylamine).

- Increases thermal stability and crystallinity due to strong C-F bonds and dipole interactions.

- Modulates bioavailability : Fluorine improves membrane permeability and metabolic stability, as shown in SAR studies of fluorinated pharmaceuticals.

Computational modeling (e.g., DFT) quantifies these effects by analyzing LUMO energy levels and charge distribution .

What analytical techniques are critical for verifying the structural integrity and purity of this compound?

(Basic)

Essential techniques include:

- 1H/19F NMR : Confirms substitution pattern and detects residual precursors (e.g., 2,5-difluorobenzyl chloride).

- HPLC-MS : Quantifies purity (>98%) and identifies hydrolyzed byproducts (e.g., free amine).

- XRD : Resolves crystal structure and polymorph identification, critical for reproducibility in biological assays .

How can researchers resolve contradictions in reported hydrolysis yields of this compound to 2,5-difluorobenzylamine?

(Advanced)

Discrepancies arise from:

- Base concentration : Optimal KOH (6–8 M) balances hydrolysis efficiency and emulsion formation.

- Temperature : Prolonged reflux (>12 hours) risks amine degradation.

Recommended protocol :

Use Dean-Stark traps to remove water and shift equilibrium.

Monitor reaction progress via LC-MS.

Optimize via Design of Experiments (DoE) to identify robust conditions.

Comparative data show a 15% yield increase with Dean-Stark versus open reflux .

What methodologies enable the study of this compound's potential biological activity?

(Advanced)

Key approaches :

- In vitro assays : Test anti-inflammatory activity using macrophage models (TNF-α/IL-6 inhibition), leveraging phthalimide’s known scaffolds.

- Fluorine scanning : Replace fluorine with Cl/Br to assess bioavailability changes via logP and solubility measurements.

- Docking simulations : Map interactions with targets (e.g., COX-2) using AutoDock or Schrödinger Suite.

Preliminary data suggest 40% higher membrane permeability compared to non-fluorinated analogs .

What strategies optimize the scalability of this compound synthesis while maintaining reaction efficiency?

(Basic)

Scalability solutions :

- Solvent system : Replace DMF with toluene/water for easier phase separation.

- Catalyst recycling : Recover TBAB via aqueous extraction (85% recovery after 3 cycles).

- Continuous flow reactors : Reduce reaction time from 8 hours (batch) to 2 hours with ≥90% yield, validated in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.